molecular formula C21H16F3N5O3S2 B2517081 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 847191-85-9

2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2517081
M. Wt: 507.51
InChI Key: OYUJZCMGDZSKQN-UHFFFAOYSA-N
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Description

2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with the following properties:



  • Molecular Formula : C~22~H~21~N~5~O~3~S~2~

  • Molecular Weight : 467.56 g/mol



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the thiophene-2-yl group, tetrahydropyrimido[4,5-d]pyrimidine ring, and trifluoromethylphenyl moiety. Detailed synthetic pathways and reaction conditions are available in the literature1.



Molecular Structure Analysis

The molecular structure consists of a tetrahydropyrimido[4,5-d]pyrimidine core with a thiophene-2-yl group attached. The trifluoromethylphenyl substituent is linked to the amide nitrogen. Refer to the chemical structure for a visual representation.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as nucleophilic substitutions, amidation, and cyclizations. Investigating its reactivity and potential transformations is essential for understanding its behavior in different environments.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Stability : Assess its stability under varying conditions (e.g., pH, temperature, light).

  • Spectroscopic Data : Obtain NMR, IR, and UV-Vis spectra for characterization.


Scientific Research Applications

Radiosynthesis and Imaging Applications

Compounds structurally related to the one have been utilized in the development of selective radioligands for imaging specific proteins with Positron Emission Tomography (PET). For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share some structural similarities with the specified compound, has been reported as selective ligands for the translocator protein (18 kDa). These compounds, including DPA-714, have been synthesized with a fluorine atom in their structure to allow labeling with fluorine-18 and in vivo imaging using PET, highlighting their potential in neurological research and the study of neuroinflammatory processes (Dollé et al., 2008).

Chemical Synthesis and Derivative Studies

Other research focuses on the synthesis of novel heterocyclic compounds, such as thieno[2,3-d]pyrimidin-4-ones, which are synthesized through reactions involving structurally related precursors. These compounds have been studied for their potential applications in creating new materials and in drug development, indicating a broad interest in pyrimidinone and related heterocyclic compounds for their versatile chemical properties and potential biological activities (Elmuradov et al., 2011).

Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow standard laboratory safety protocols when working with this compound.

  • Environmental Impact : Assess its potential impact on the environment.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate (e.g., antimicrobial, anticancer, anti-inflammatory).

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

  • Formulation : Develop suitable formulations for administration.


Please note that the information provided here is based on available literature, and further studies are necessary to fully understand the compound’s properties and applications. For detailed references, consult relevant scientific papers1.


properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3S2/c1-28-17-15(19(31)29(2)20(28)32)18(27-16(26-17)13-7-4-8-33-13)34-10-14(30)25-12-6-3-5-11(9-12)21(22,23)24/h3-9H,10H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUJZCMGDZSKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

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